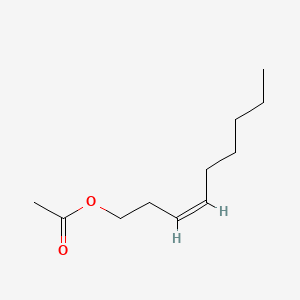

(Z)-3-Nonenyl acetate

Descripción general

Descripción

“(Z)-3-Nonenyl acetate” is a chemical compound with the molecular formula C11H20O2 . It is also known by other names such as Acetic acid, non-3-enyl ester, and cis- . It has a molecular weight of 184.2753 .

Molecular Structure Analysis

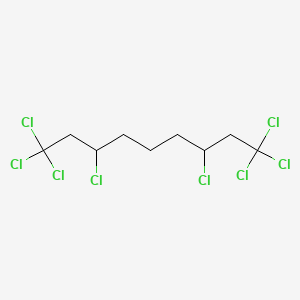

The molecular structure of “(Z)-3-Nonenyl acetate” can be represented by the InChI string:InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7- . This structure is also available as a 2D Mol file . Physical And Chemical Properties Analysis

“(Z)-3-Nonenyl acetate” is a colorless liquid with a green fruity aroma . It has a molecular weight of 184.28 . It is very slightly soluble in water but soluble in ethanol . The boiling point is estimated to be 531.53 K .Aplicaciones Científicas De Investigación

Antibacterial Activity of ZnO Nanoparticles : Zinc oxide nanoparticles, prepared from zinc acetate, show enhanced antibacterial activity, with their biocidal efficacy increasing with decreasing particle size. This could be due to the abrasiveness and surface oxygen species of ZnO nanoparticles (Padmavathy & Vijayaraghavan, 2008).

Pheromones in Moth Attraction : (Z)-II-Tetradecenyl acetate, a geometric isomer related to (Z)-3-Nonenyl acetate, is a critical component in moth pheromones for species like the European corn borer. The presence of specific isomers is necessary for maximum sex attraction in these moths (Klun et al., 1973).

Synthesis and Application of Zinc Oxide Nanoparticles : Zinc acetate dihydrate is used as a precursor for synthesizing zinc oxide nanoparticles. These nanoparticles have potential applications in optoelectronics, piezoelectrics, and as photocatalysts due to their size-dependent properties (Mishra et al., 2012).

Catalyzed Hydroamination Applications : Silver acetate is used to catalyze the hydroamination of specific organic compounds, demonstrating potential applications in organic synthesis (Susanti et al., 2012).

Antimicrobial Properties of ZnO Nanoparticles : The influence of different capping agents, including zinc acetate, on the synthesis of ZnO nanoparticles shows variations in antimicrobial activity, highlighting its potential in biomedical applications (Ibrahim et al., 2017).

ZnO Quantum Rods : ZnO quantum rods synthesized from zinc acetate demonstrate potential for use in blue/UV optoelectronic devices due to their size-dependent electro-optical properties (Yin et al., 2004).

In Situ Synthesis on Wool : Zinc acetate is used for in situ synthesis of ZnO on wool fabric, influencing fabric properties such as color and tensile strength (Montazer et al., 2013).

Mecanismo De Acción

Direcciones Futuras

The future directions of “(Z)-3-Nonenyl acetate” and similar compounds could involve their use in the synthesis of new materials and substances. Synthetic chemistry, which includes the creation of new molecules like “(Z)-3-Nonenyl acetate”, faces challenges such as improving efficiency, selectivity, and environmental friendliness . These challenges present opportunities for future research and development .

Propiedades

IUPAC Name |

[(Z)-non-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNQAVSERJKNU-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893230 | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Green fruity aroma | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Soluble (in ethanol) | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.890 | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

(Z)-3-Nonenyl acetate | |

CAS RN |

13049-88-2 | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13049-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonenyl acetate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NONENYL ACETATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G174WAD1GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.